molecular formula C17H14ClN3O2S B2413883 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235302-59-6

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2413883
CAS RN: 1235302-59-6
M. Wt: 359.83
InChI Key: YJSQLQXJRRXNCB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole, also known as Cetrimonium bromide, is a quaternary ammonium compound that is widely used in scientific research. It is a cationic surfactant that has a broad range of applications in the fields of biochemistry, microbiology, and pharmacology. Cetrimonium bromide is synthesized using a simple and efficient method, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Electrochemical Studies and Polymerization A study on the electrochemical copolymerization involving a benzimidazole derivative highlights the potential of using similar imidazole compounds in electrochemical applications. The novel monomer, closely related to the chemical structure , was used for copolymerization with 3,4-ethylenedioxythiophene (EDOT), showing promising optical and electrochromic properties. This suggests that imidazole derivatives could play a significant role in developing materials with lower oxidation potential and higher optical contrast, beneficial for various electrochemical devices (Soylemez et al., 2015).

Corrosion Inhibition Another significant application is in the field of corrosion inhibition. Imidazole derivatives, including compounds with structures similar to 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole, have been evaluated for their effectiveness in protecting metals against corrosion. For instance, two imidazole derivatives were studied for their corrosion inhibition properties on mild steel in sulfuric acid medium. The findings indicate that these compounds are highly effective as corrosion inhibitors, offering a promising approach to protecting metal surfaces in corrosive environments (Ouakki et al., 2019).

Antimicrobial Activities The synthesis and evaluation of 2-substituted imidazo[2,1-b]thiazoles demonstrate the antimicrobial potential of imidazole derivatives. These compounds, synthesized through interactions with various chemical agents, exhibited significant antimicrobial activities. This suggests that compounds like 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole could be potential candidates for developing new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant microbial strains (Mahfouz et al., 1990).

properties

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-5-3-8-15(9-12)21(22)23)20(17)14-7-4-6-13(18)10-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSQLQXJRRXNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

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